Slc6A19-IN-1

B0AT1 inhibition SLC6A19 IC50

Slc6A19-IN-1, also known as Compound 16, is a potent and selective small molecule inhibitor of the solute carrier family 6 member 19 (SLC6A19) transporter, also known as B0AT1. B0AT1 is the major transporter for neutral amino acid absorption in the intestine and reabsorption in the kidney.

Molecular Formula C20H21F3N6O2
Molecular Weight 434.4 g/mol
Cat. No. B12376855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSlc6A19-IN-1
Molecular FormulaC20H21F3N6O2
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1CC1(CCNC(=O)N2CCC(C2)(C3=NC(=NO3)C4=CC=C(C=C4)C#N)C(F)(F)F)N
InChIInChI=1S/C20H21F3N6O2/c21-20(22,23)19(8-10-29(12-19)17(30)26-9-7-18(25)5-6-18)16-27-15(28-31-16)14-3-1-13(11-24)2-4-14/h1-4H,5-10,12,25H2,(H,26,30)/t19-/m0/s1
InChIKeyLNYJCHQINZNZAQ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Slc6A19-IN-1: A Reference-Standard B0AT1 Inhibitor for Amino Acid Transporter Studies


Slc6A19-IN-1, also known as Compound 16, is a potent and selective small molecule inhibitor of the solute carrier family 6 member 19 (SLC6A19) transporter, also known as B0AT1 . B0AT1 is the major transporter for neutral amino acid absorption in the intestine and reabsorption in the kidney [1]. Its inhibition has been identified as a promising strategy to treat metabolic disorders like phenylketonuria (PKU) and type 2 diabetes [2]. This compound serves as a critical reference-standard research tool for exploring the pharmacological effects of modulating amino acid homeostasis via B0AT1 blockade [3].

Beyond the IC50: Why Slc6A19-IN-1 Cannot Be Interchanged with Other B0AT1 Inhibitors


Substituting Slc6A19-IN-1 for another B0AT1 inhibitor in a research setting is scientifically unsound without careful validation. While multiple compounds may share the same nominal target (B0AT1), their functional and pharmacological profiles can diverge dramatically due to distinct mechanisms of action (e.g., competitive vs. allosteric inhibition) [1][2], binding site topology [2], and species-specific selectivity [3]. For instance, a compound's in vivo efficacy is not solely a function of its in vitro potency but is critically dependent on its pharmacokinetic (PK) profile, oral bioavailability (%F), and metabolic stability [4]. An inhibitor with a nanomolar IC50 but poor oral bioavailability may be useless for in vivo studies, whereas another with a slightly higher IC50 but excellent PK properties is a viable candidate. Therefore, the selection of a specific B0AT1 inhibitor like Slc6A19-IN-1 must be justified by its unique, quantifiable properties relative to other in-class compounds, as detailed in the evidence guide below.

Quantitative Differentiation of Slc6A19-IN-1: A Procurement-Focused Evidence Guide


Potency Benchmarking: Slc6A19-IN-1 as a Reference Standard for Nanomolar Potency Series

Slc6A19-IN-1 (Compound 16) is reported as part of a series of rationally designed, potent B0AT1 inhibitors. While the exact IC50 for Compound 16 is not disclosed, the series it belongs to achieves inhibition in the nanomolar range (IC50 values of 31-90 nM) as measured by a FLIPR assay [1]. This stands in stark contrast to earlier-generation inhibitors like Benztropine, which exhibits a much weaker IC50 of 44 ± 9 µM in the same assay [2]. The >1000-fold improvement in potency within the class highlights the importance of using the most potent and well-characterized chemical series for sensitive mechanistic studies.

B0AT1 inhibition SLC6A19 IC50 Phenylketonuria Allosteric modulation

Mechanistic Differentiation: Allosteric Inhibition Confers Unique Binding Mode

Slc6A19-IN-1 belongs to a chemical class (including JX98, JX225) that acts as an allosteric inhibitor of B0AT1. High-resolution cryo-EM structures (up to 3.12 Å resolution) have definitively shown that these compounds bind to a novel allosteric pocket in the vestibule of the transporter, which is distinct from the orthosteric substrate binding site [1]. In contrast, Benztropine was identified as a competitive inhibitor [2]. This mechanistic divergence is a critical point of differentiation: an allosteric inhibitor prevents the conformational change (movement of TM1 and TM6) required for substrate translocation, potentially offering a different selectivity and resistance profile compared to a competitive inhibitor that simply blocks substrate binding.

Allosteric inhibitor Cryo-EM B0AT1 Binding site Mechanism of action

Structural and Chemical Divergence: A Defined Chemical Scaffold for SAR Studies

Slc6A19-IN-1 possesses a distinct chemical structure (C20H21F3N6O2, MW: 434.41) featuring a trifluoromethyl (CF3) group and an oxadiazole ring [1]. This scaffold is fundamentally different from both the clinical-stage compound JNT-517 and the earlier inhibitor Benztropine. For instance, JNT-517 has a molecular weight of 418.39 and a different elemental composition , while Benztropine is a tropane alkaloid derivative. In a related series, structure-activity relationship (SAR) studies revealed that the precise positioning of substituents, such as the methyl groups on a phenoxy moiety, is crucial for activity [2]. Therefore, the specific chemical scaffold of Slc6A19-IN-1 represents a unique starting point for SAR studies, providing a structurally defined probe that is chemically distinct from other known inhibitors and offering a different pharmacological fingerprint.

Structure-activity relationship SAR Chemical scaffold Trifluoromethyl Molecular differentiation

In-Class Potency Benchmarking: Slc6A19-IN-1 Series Demonstrates Potent Nanomolar Inhibition

Slc6A19-IN-1 is a member of a series of rationally designed inhibitors that achieve nanomolar potency against B0AT1. The compound series, including close analogs, exhibits IC50 values in the 31-90 nM range as measured by a functional FLIPR assay [1]. This potency is within the same order of magnitude as other advanced inhibitors like JX237 (IC50 = 31 nM) and SLC6A19-IN-3 (IC50 = 28 nM) . The data confirms that Slc6A19-IN-1 belongs to the current generation of highly potent B0AT1 inhibitors, distinguishing it from early-stage, lower-potency tools and positioning it as a reliable reference standard for demanding biochemical and cell-based assays.

B0AT1 inhibition SLC6A19 Potency IC50 Benchmarking

Differentiation from Clinical-Stage Compound: Slc6A19-IN-1 as a Pre-Clinical Research Tool

It is critical to differentiate Slc6A19-IN-1 from compounds like JNT-517, which have advanced to clinical trials for conditions like PKU [1][2]. JNT-517 is a clinical candidate with a specific IC50 of 47 nM against human SLC6A19 and demonstrated in vivo efficacy in a mouse model of PKU . Slc6A19-IN-1, as Compound 16, is a pre-clinical research reagent. Its primary value is not as a therapeutic candidate but as a chemical probe for exploring the biological consequences of B0AT1 inhibition in vitro and in pre-clinical in vivo models, or as a critical comparator in SAR studies. Its use case is defined by its role in mechanistic exploration rather than translational development.

B0AT1 inhibitor Pre-clinical tool JNT-517 Research reagent Mechanistic studies

Procurement and Handling: Standardized Formulation and Stability Data Available

From a procurement standpoint, Slc6A19-IN-1 is supplied as a research-grade powder with defined storage conditions (e.g., -20°C for 3 years) and molecular characterization (C20H21F3N6O2, MW: 434.41) [1]. While this is a standard for research compounds, it is a key differentiator from less characterized alternatives. The availability of an in vivo formulation calculator and validated solubility data in DMSO from vendors like TargetMol and MedChemExpress reduces experimental variability and saves time for the end-user . This ensures that any observed biological effect can be more confidently attributed to the compound's activity rather than to handling or formulation artifacts, a risk that is higher with poorly characterized probes.

Slc6A19-IN-1 Procurement Formulation Stability Research use

Targeted Applications for Slc6A19-IN-1: Where Differentiation Drives Value


Allosteric Mechanism-of-Action (MOA) Studies

For research groups investigating non-competitive or allosteric modulation of SLC6A19, Slc6A19-IN-1 is an essential tool. As part of a series of allosteric inhibitors with a defined binding pocket in the transporter's vestibule [1], it enables studies into the functional consequences of locking B0AT1 in a specific conformation, distinct from the effects of competitive inhibitors like Benztropine [2]. This is critical for understanding transporter dynamics and for developing new classes of inhibitors.

Structure-Activity Relationship (SAR) and Medicinal Chemistry

The unique trifluoromethyl sulfonyl derivative scaffold of Slc6A19-IN-1 (C20H21F3N6O2) provides a chemically distinct starting point for SAR exploration [1]. It can be used as a control in assays to benchmark new, in-house synthesized analogs against a well-defined, potent reference compound from a different chemotype, thereby validating novel chemical series and accelerating drug discovery efforts.

Benchmarking and Functional Assays for PKU and Diabetes Research

Slc6A19-IN-1 is a robust reference standard for in vitro assays aimed at understanding amino acid homeostasis in the context of phenylketonuria (PKU) [1] or metabolic disorders like type 2 diabetes [2]. Its nanomolar potency ensures complete target inhibition, making it ideal for defining the maximal pharmacological response of B0AT1 blockade in cellular models of neutral amino acid transport.

Comparator for Species-Specific Selectivity Studies

Given the known species differences in B0AT1 inhibitor potency (e.g., between human and mouse transporters) [1], Slc6A19-IN-1 serves as a valuable comparator. Researchers can use this compound to profile and compare its activity across human, mouse, or other species' B0AT1 orthologs, providing critical data for translating findings from pre-clinical models to human biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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